

SGI-1027: A Potent DNMT Inhibitor with Anti-Leukemic Activity

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Compound of Interest

Compound Name: SGI-1027

Cat. No.: B1684302

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

SGI-1027 is a quinoline-based small molecule that functions as a potent inhibitor of DNA methyltransferases (DNMTs), key enzymes in the epigenetic regulation of gene expression. Aberrant DNA methylation is a hallmark of many malignancies, including leukemia, leading to the silencing of tumor suppressor genes and promoting leukemogenesis. **SGI-1027** has demonstrated significant anti-cancer effects in various leukemia cell lines by inducing apoptosis, causing cell cycle arrest, and modulating critical signaling pathways. This technical guide provides an in-depth overview of the effects of **SGI-1027** on leukemia cell lines, including quantitative data on its activity, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Introduction

Epigenetic alterations, particularly DNA hypermethylation, play a crucial role in the initiation and progression of acute myeloid leukemia (AML) and other hematological malignancies. DNA methyltransferases (DNMTs), including DNMT1, DNMT3A, and DNMT3B, are responsible for establishing and maintaining DNA methylation patterns. Their overexpression or aberrant activity in leukemia leads to the silencing of tumor suppressor genes, contributing to uncontrolled cell proliferation and survival.

SGI-1027 has emerged as a promising therapeutic agent due to its ability to inhibit all three major DNMTs. It is a non-nucleoside analog that acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl group donor in the DNA methylation reaction.^[1] This guide summarizes the current knowledge on the anti-leukemic effects of **SGI-1027**, providing a valuable resource for researchers in oncology and drug development.

Mechanism of Action

SGI-1027 exerts its primary anti-leukemic effect through the inhibition of DNA methyltransferases. It has been shown to inhibit DNMT1, DNMT3A, and DNMT3B with comparable potency.^[1] A key mechanism of action is the induction of selective degradation of DNMT1 protein, a crucial enzyme for maintaining methylation patterns during DNA replication.^{[1][2]} This degradation occurs via the proteasomal pathway and is an early event following **SGI-1027** treatment.^[2] The reduction in DNMT1 levels leads to passive demethylation of the genome during subsequent rounds of cell division, resulting in the re-expression of silenced tumor suppressor genes.

Quantitative Data on Anti-Leukemic Activity

The efficacy of **SGI-1027** has been quantified in various leukemia cell lines, demonstrating its potent cytotoxic and anti-proliferative effects. The half-maximal inhibitory concentration (IC₅₀) and effective concentration (EC₅₀) values are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of SGI-1027 against DNMTs

Target	IC ₅₀ (μM)	Substrate
DNMT1	12.5	poly(dI-dC)
DNMT1	6	hemimethylated DNA
DNMT3A	8	poly(dI-dC)
DNMT3B	7.5	poly(dI-dC)

Data sourced from^[3]

Table 2: Cytotoxicity of SGI-1027 in Leukemia Cell Lines

Cell Line	Leukemia Type	Assay	Value (μM)	Incubation Time
KG-1	Acute Myeloid Leukemia	ATPlite	EC50 = 4.4	2-4 days
K562	Chronic Myeloid Leukemia	MTT	IC50 = 1.16	72 hours
U937	Histiocytic Lymphoma	Trypan Blue	IC50 = 1.7	48 hours
KARPAS-299	Anaplastic Large Cell Lymphoma	ATPlite	EC50 = 1.8	2-4 days

Data sourced from[3][4]

Effects on Leukemia Cell Lines

Induction of Apoptosis

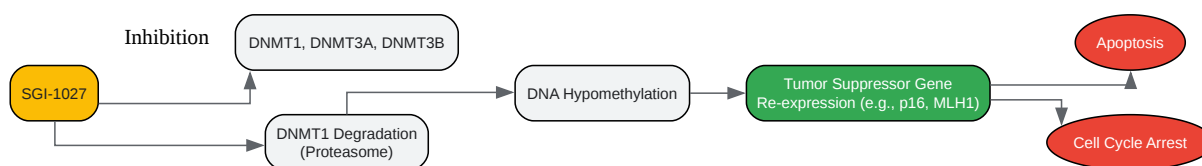
SGI-1027 is a potent inducer of apoptosis in various leukemia cell lines. Treatment with **SGI-1027** leads to the activation of the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein BAX and downregulation of the anti-apoptotic protein Bcl-2.[5] This shift in the BAX/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in programmed cell death.

Cell Cycle Arrest

In addition to inducing apoptosis, **SGI-1027** can cause cell cycle arrest in leukemia cells. While some studies on non-leukemia cell lines have shown no significant changes in cell cycle distribution,[5] other reports suggest that DNMT inhibitors can induce G0/G1 or G2/M phase arrest in cancer cells. The precise effect on the cell cycle in leukemia cell lines can be cell-type specific and concentration-dependent.

Signaling Pathways Modulated by SGI-1027

The anti-leukemic effects of **SGI-1027** are mediated through the modulation of several key signaling pathways.



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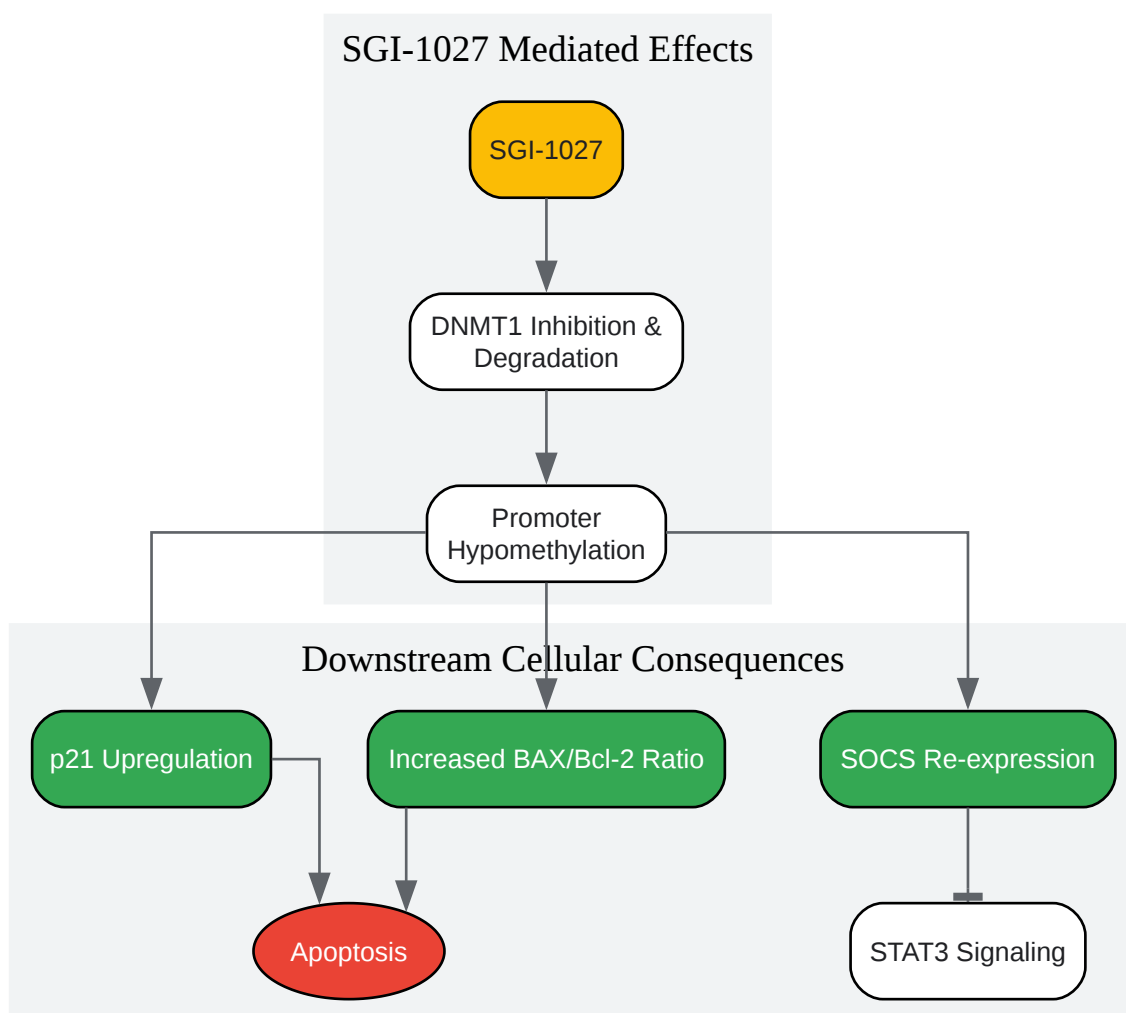
Core Mechanism of **SGI-1027** Action.

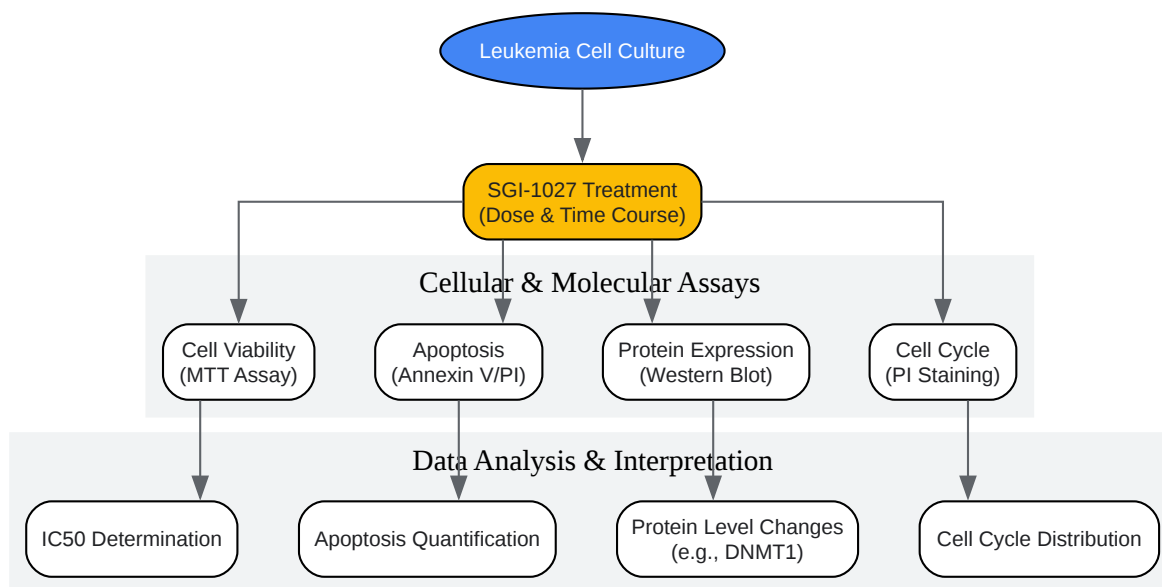
p53 Pathway

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. In some cancer types, **SGI-1027** has been shown to induce apoptosis through a p53-independent mechanism, suggesting its potential efficacy in leukemias with mutated or non-functional p53. This involves the upregulation of p21, a cyclin-dependent kinase inhibitor, which can be activated independently of p53.

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of leukemia and promotes cell survival and proliferation. While direct evidence of **SGI-1027**'s effect on the STAT3 pathway in leukemia is still emerging, DNMT inhibitors, in general, can influence the methylation status of genes that regulate STAT3 signaling, such as SOCS (Suppressor of Cytokine Signaling) proteins. Re-expression of SOCS genes can lead to the inhibition of the JAK/STAT pathway, thereby reducing the pro-survival signals in leukemia cells.





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References

- 1. Synthetic approaches to DNMT inhibitor SGI-1027 and effects on the U937 leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SGI-1027 | DNA Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. DNMTs inhibitor SGI-1027 induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
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